molecular formula C10H6ClF3N2O B7777107 2-(chloromethyl)-7-(trifluoromethyl)-1H-quinazolin-4-one

2-(chloromethyl)-7-(trifluoromethyl)-1H-quinazolin-4-one

Cat. No.: B7777107
M. Wt: 262.61 g/mol
InChI Key: IFSZOKPUYPFKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-(chloromethyl)-7-(trifluoromethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-4-8-15-7-3-5(10(12,13)14)1-2-6(7)9(17)16-8/h1-3H,4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSZOKPUYPFKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different products.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.

Common reagents and conditions used in these reactions would depend on the specific transformation desired. For example, nucleophilic substitution might involve reagents like sodium hydroxide or potassium carbonate under reflux conditions.

Scientific Research Applications

2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is primarily used in proteomics research . Its applications in scientific research include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives. Similar compounds include:

  • 2-(chloromethyl)-4(3H)-quinazolinone
  • 7-(trifluoromethyl)-4(3H)-quinazolinone

These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of the trifluoromethyl group in 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.